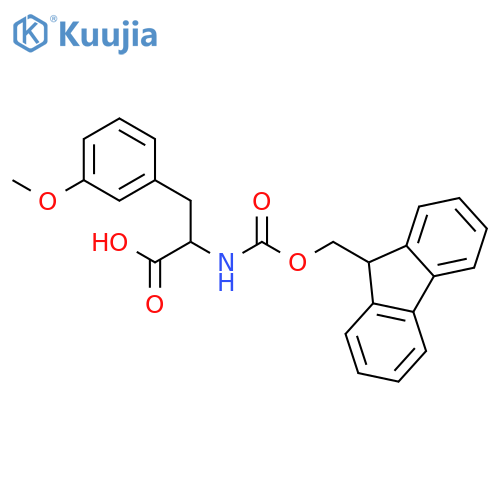

Cas no 917099-04-8 (Fmoc-D-Phe(3-OMe)-OH)

Fmoc-D-Phe(3-OMe)-OH 化学的及び物理的性質

名前と識別子

-

- D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methoxy-

- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid

- FMoc-3-Methoxy-D-phenylalanine

- Fmoc-D-3-methoxyphenlyalanine

- FMOC-3-METHOXY-D-PHE-OH

- FMOC-D-3-MEO-PHE-OH

- FMOC-D-3-METHOXYPHENYLALANINE

- FMOC-D-PHE(3-OME)-OH

- MFCD04112685

- DTXSID00373266

- CS-0179130

- Fmoc-3-methoxy-D-phenlyalanine

- AKOS027340194

- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine

- Fmoc-D-3-Methoxyphe

- SCHEMBL799782

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

- E70680

- 917099-04-8

- Fmoc-D-Phe(3-OMe)-OH

-

- MDL: MFCD04112685

- インチ: InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1

- InChIKey: IKKQVAWYVGALAQ-HSZRJFAPSA-N

- ほほえんだ: COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

計算された属性

- せいみつぶんしりょう: 417.15800

- どういたいしつりょう: 417.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 603

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- PSA: 84.86000

- LogP: 4.62050

Fmoc-D-Phe(3-OMe)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB313107-250 mg |

Fmoc-D-phe(3-OMe)-OH, 95%; . |

917099-04-8 | 95% | 250mg |

€464.00 | 2023-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294783A-1 g |

Fmoc-D-3-methoxyphenlyalanine, |

917099-04-8 | 1g |

¥2,166.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294783-250mg |

Fmoc-D-3-methoxyphenlyalanine, |

917099-04-8 | 250mg |

¥1015.00 | 2023-09-05 | ||

| 1PlusChem | 1P00GSHU-5g |

FMOC-D-3-METHOXYPHENYLALANINE |

917099-04-8 | 97% | 5g |

$1213.00 | 2025-02-27 | |

| abcr | AB313107-250mg |

Fmoc-D-phe(3-OMe)-OH, 95%; . |

917099-04-8 | 95% | 250mg |

€464.00 | 2023-09-07 | |

| Aaron | AR00GSQ6-5g |

FMOC-D-3-METHOXYPHENYLALANINE |

917099-04-8 | 97% | 5g |

$708.00 | 2025-01-24 | |

| A2B Chem LLC | AH82626-100mg |

Fmoc-D-Phe(3-OMe)-OH |

917099-04-8 | ≥ 99% (HPLC) | 100mg |

$153.00 | 2023-12-29 | |

| A2B Chem LLC | AH82626-25g |

Fmoc-D-Phe(3-OMe)-OH |

917099-04-8 | 97% | 25g |

$2621.00 | 2024-07-18 | |

| 1PlusChem | 1P00GSHU-25g |

FMOC-D-3-METHOXYPHENYLALANINE |

917099-04-8 | 97% | 25g |

$3445.00 | 2025-02-27 | |

| Chemenu | CM542382-5g |

Fmoc-3-methoxy-D-phenlyalanine |

917099-04-8 | 95%+ | 5g |

$623 | 2024-07-20 |

Fmoc-D-Phe(3-OMe)-OH 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

Fmoc-D-Phe(3-OMe)-OHに関する追加情報

Fmoc-D-Phe(3-OMe)-OH: A Comprehensive Overview

The compound Fmoc-D-Phe(3-OMe)-OH, with CAS No. 917099-04-8, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is a derivative of phenylalanine, a naturally occurring amino acid, and is widely used in research and pharmaceutical applications. The name Fmoc-D-Phe(3-OMe)-OH highlights its structure: it consists of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the D-enantiomer of phenylalanine, which has a methoxy group at the 3-position on the aromatic ring. The hydroxyl group (-OH) indicates its carboxylic acid functionality.

Recent studies have shown that Fmoc-D-Phe(3-OMe)-OH plays a crucial role in peptide synthesis due to its stability and ease of handling. The Fmoc group is a well-known protecting group for amino acids, ensuring that the amino terminus remains inactive during synthesis steps. This makes Fmoc-D-Phe(3-OMe)-OH an ideal building block for constructing complex peptides and proteins. Its stereochemistry, particularly the D-enantiomer, adds another layer of specificity in molecular design, making it invaluable in chiral synthesis.

The methoxy substitution at the 3-position of the phenyl ring introduces unique electronic and steric properties to Fmoc-D-Phe(3-OMe)-OH. This modification enhances its solubility in organic solvents, facilitating its use in various synthetic protocols. Moreover, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, which are critical in peptide folding and stability. Recent research has explored the role of such substituents in modulating the bioactivity of peptides, suggesting that Fmoc-D-Phe(3-OMe)-OH could be a key component in designing bioactive molecules with tailored properties.

In terms of applications, Fmoc-D-Phe(3-OMe)-OH is extensively used in solid-phase peptide synthesis (SPPS). Its compatibility with standard coupling reagents and its stability under mild reaction conditions make it a preferred choice for researchers. Additionally, its use in combinatorial chemistry has enabled the rapid generation of peptide libraries, accelerating drug discovery processes. The compound's ability to withstand harsh reaction conditions also makes it suitable for parallel synthesis strategies.

From a pharmacological perspective, Fmoc-D-Phe(3-OMe)-OH has been investigated for its potential in drug delivery systems. Its stereochemistry and functional groups make it a promising candidate for designing prodrugs or targeting specific receptors. Recent studies have highlighted its role in modulating enzyme activity and receptor binding, further underscoring its importance in medicinal chemistry.

In conclusion, Fmoc-D-Phe(3-OMe)-OH (CAS No. 917099-04-8) is a versatile compound with wide-ranging applications in organic synthesis and drug development. Its unique structure, stability, and functional groups make it an essential tool for researchers working on peptide synthesis and bioactive molecule design. As ongoing research continues to uncover new insights into its properties and applications, Fmoc-D-Phe(3-OMe)-OH remains at the forefront of chemical innovation.

917099-04-8 (Fmoc-D-Phe(3-OMe)-OH) 関連製品

- 211637-74-0(Fmoc-Phe(3-Me)-OH)

- 71989-40-7(N-Fmoc-O-benzyl-L-tyrosine)

- 199006-54-7(Fmoc-Phe(4-Me)-OH)

- 71989-38-3(Fmoc-Tyr(tBu)-OH)

- 86123-10-6(Fmoc-D-Phe-OH)

- 204260-38-8(Fmoc-4-methyl-D-phenylalanine)

- 211637-75-1((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid)

- 35661-40-6(Fmoc-Phe-OH)

- 125700-34-7(Fmoc-[15N]Tyrosine)

- 92954-90-0(Fmoc-Tyr-OH)